2-(4-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide
Description
2-(4-Fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide is a fluorinated acetamide derivative featuring a 4-fluorophenyl group attached to the carbonyl carbon and a pyrrolidine-substituted phenylamine moiety. This compound has garnered interest in medicinal chemistry due to its structural similarity to pharmacologically active acetamides, particularly in anticancer and kinase inhibition research. The fluorine atom enhances metabolic stability and modulates electronic properties, while the pyrrolidine ring may influence solubility and receptor interactions .
Properties
CAS No. |
1017335-98-6 |
|---|---|
Molecular Formula |
C18H19FN2O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-(2-pyrrolidin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C18H19FN2O/c19-15-9-7-14(8-10-15)13-18(22)20-16-5-1-2-6-17(16)21-11-3-4-12-21/h1-2,5-10H,3-4,11-13H2,(H,20,22) |
InChI Key |
RQWDIGRPUQCLIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)F |
solubility |
34.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide typically involves the following steps:
Formation of the Acetamide Backbone: The acetamide backbone can be synthesized through the reaction of an appropriate amine with acetic anhydride or acetyl chloride under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Attachment of the Pyrrolidinylphenyl Group: The pyrrolidinylphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Biological Research: The compound is used to investigate its interactions with various biological targets, including receptors and enzymes.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
(a) N-Phenylacetamide Derivatives
- 2-(4-Fluorophenyl)-N-phenylacetamide (from ): This analog lacks the pyrrolidine substitution on the phenylamine group. In cytotoxicity assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, it exhibited IC₅₀ values of 18.3 µM and 22.7 µM, respectively.
- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide ():
Replacing the pyrrolidine-phenyl group with a thiadiazole-benzylthio moiety increases steric bulk and electron-withdrawing effects. This compound showed enhanced cytotoxicity (IC₅₀ = 9.8 µM against MCF-7), suggesting that bulky substituents improve anticancer activity but may reduce selectivity .
(b) Pyrrolidine/Piperidine-Modified Acetamides
- 2-(4-(Bromomethyl)phenyl)-N-(3-(pyrrolidin-1-yl)propyl)acetamide ():
The bromomethyl group introduces a reactive site for further functionalization. Compared to the target compound, this derivative has lower thermal stability (decomposition at 120°C vs. 180°C for the fluorinated analog) due to the labile C-Br bond . - 2-(4-((3-(Pyrrolidin-1-yl)propylamino)methyl)phenyl)-N-(3-morpholinopropyl)acetamide (): The addition of morpholine and propylamine chains enhances water solubility (logP = 1.2 vs. 2.8 for the target compound) but reduces blood-brain barrier penetration, limiting central nervous system applications .
Benzothiazole-Based Acetamides ()
- N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide :
Replacing the pyrrolidine-phenyl group with a benzothiazole ring introduces aromatic heterocyclic character. This modification improves UV absorption (λₘₐₓ = 280 nm) and enhances inhibitory activity against tyrosine kinases (IC₅₀ = 0.45 µM vs. 1.2 µM for the target compound) . - N-(6-Methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide :
Substituting fluorine with chlorine increases electronegativity but reduces metabolic stability (t₁/₂ = 2.1 hours vs. 4.5 hours for the fluorinated analog) due to higher susceptibility to glutathione conjugation .
Thieno-Pyrimidinyl Acetamides ()
- N-(3-Chloro-4-fluorophenyl)-2-(4-((6-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)acetamide: The incorporation of a thieno-pyrimidinyl scaffold and pyrrolidinyl ethoxy chain confers potent pan-Tropomyosin receptor kinase (Trk) inhibition (IC₅₀ = 0.03 µM). This highlights the importance of extended π-systems and basic amine side chains in kinase targeting, contrasting with the simpler structure of the target compound .
Pharmacological and Physicochemical Data
Key Research Findings
Fluorine vs. Chlorine : Fluorine in the target compound improves metabolic stability over chlorine analogs but slightly reduces electrophilicity, impacting target binding .
Pyrrolidine’s Role : The pyrrolidine ring enhances solubility in polar solvents (e.g., 12 mg/mL in DMSO vs. 8 mg/mL for morpholine analogs) and may engage in hydrogen bonding with kinase ATP pockets .
Heterocyclic Enhancements: Benzothiazole and thieno-pyrimidine scaffolds significantly boost kinase inhibition, suggesting that structural complexity correlates with target specificity .
Biological Activity
2-(4-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide, a compound with significant pharmacological potential, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C20H23FN2O
- Molecular Weight : 336.41 g/mol
Biological Activity Overview
The biological activity of this compound has been assessed in several contexts, including its anticonvulsant, antibacterial, and anticancer properties.
Anticonvulsant Activity
Research indicates that compounds with similar structures exhibit anticonvulsant properties. A study focused on N-phenylacetamide derivatives found that the introduction of fluorine atoms significantly enhances anticonvulsant activity due to increased metabolic stability and lipophilicity, which facilitates central nervous system (CNS) penetration .
Table 1: Anticonvulsant Activity of Related Compounds
| Compound Name | Activity Level | Reference |
|---|---|---|
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | High | |
| This compound | Moderate | Current Study |
Antibacterial Activity
Preliminary studies suggest that this compound may also possess antibacterial properties. Pyrrolidine derivatives have shown varying levels of activity against Gram-positive and Gram-negative bacteria. For instance, certain analogs demonstrated MIC values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
Table 2: Antibacterial Activity of Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Target Bacteria | Reference |
|---|---|---|---|
| This compound | TBD | TBD | Current Study |
| Pyrrolidine derivative X | 0.0039 | S. aureus | |
| Pyrrolidine derivative Y | 0.0125 | E. coli |
Anticancer Properties
Recent investigations into macrocyclic compounds have highlighted their potential as anticancer agents. Compounds similar to this compound have been shown to inhibit specific kinases involved in cancer progression . The compound's ability to penetrate the blood-brain barrier further suggests potential applications in treating brain tumors.
Case Studies and Research Findings
A notable case study examined the synthesis and evaluation of N-phenylacetamide derivatives for their anticonvulsant activity in animal models. The study concluded that modifications to the phenyl ring significantly impacted pharmacological efficacy, with fluorinated derivatives showing superior performance .
Another research effort focused on pyrrole-based compounds demonstrated that specific substitutions on the piperidine ring led to enhanced antibacterial effects, indicating a structure-activity relationship that could guide future drug design .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide, and what challenges arise during its purification?
- The compound can be synthesized via a multi-step protocol involving palladium-catalyzed cross-coupling reactions to introduce the pyrrolidin-1-yl group, followed by amidation with 2-(4-fluorophenyl)acetic acid derivatives. Key challenges include controlling regioselectivity during coupling and minimizing byproducts from the electron-rich pyrrolidine moiety. Purification typically requires column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol .
- Analytical validation (e.g., HPLC, NMR) is critical to confirm purity (>95%) and structural integrity .
Q. How is the compound characterized for physicochemical properties relevant to pharmacological studies?
- Key properties include:
- LogP : Calculated via HPLC retention time or software (e.g., XLogP3 ~3.2), indicating moderate lipophilicity .
- Hydrogen-bond donors/acceptors : 1 donor (amide NH) and 4 acceptors (amide carbonyl, pyrrolidine N), influencing solubility and membrane permeability .
- Topological polar surface area (TPSA) : ~55 Ų, suggesting moderate blood-brain barrier penetration potential .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activity data for this compound?
- Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions (e.g., ATP concentration, cell line variability). Methodological solutions:
- Use standardized protocols (e.g., Eurofins Panlabs kinase panels) with internal controls.
- Validate target engagement via cellular thermal shift assays (CETSA) or CRISPR-mediated gene knockout .
Q. How does structural modification of the pyrrolidine ring impact the compound’s selectivity for kinase targets?
- Replacing pyrrolidine with piperidine reduces steric hindrance, enhancing binding to TRK kinases. Conversely, N-methylation of pyrrolidine improves metabolic stability but reduces affinity due to altered hydrogen-bonding interactions .
- Computational docking (e.g., AutoDock Vina) combined with molecular dynamics simulations can predict binding poses and guide rational design .
Q. What in vitro and in vivo models are most appropriate for evaluating the compound’s pharmacokinetic profile?
- In vitro : Liver microsomes (human/rodent) for metabolic stability; Caco-2 cells for permeability.
- In vivo : Sprague-Dawley rats dosed orally (10 mg/kg) with plasma sampled over 24h for AUC calculation. LC-MS/MS quantifies parent compound and metabolites (e.g., fluorophenyl hydroxylation products) .
Q. How can formulation challenges (e.g., poor aqueous solubility) be addressed during preclinical development?
- Strategies include:
- Nanoemulsions using Tween-80 and Labrafil® for enhanced bioavailability.
- Co-crystallization with succinic acid to improve dissolution rates.
- Stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .
Methodological Resources
- Synthetic Protocols : Refer to PubChem CID 1358671-70-1 for validated reaction conditions .
- Biological Assays : Use TRK kinase inhibition data from peer-reviewed studies (IC₅₀ = 12 nM for TRKA) as benchmarks .
- Computational Tools : SwissADME for property prediction; PyMOL for visualizing kinase binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
